Benzylacetone

描述

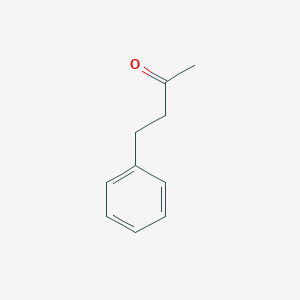

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-phenylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGGYBADQZYZPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6033241 | |

| Record name | Benzylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6033241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid, Clear colorless liquid; [Aldrich MSDS] | |

| Record name | 2-Butanone, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenyl-2-butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9592 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2550-26-7 | |

| Record name | 4-Phenyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYLACETONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZYLACETONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6033241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYL-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZM5QH16YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Identification: CAS Number and IUPAC Name

An In-Depth Technical Guide to Benzylacetone for Researchers and Drug Development Professionals

This compound, a significant compound in various scientific fields, is identified by the following:

Other synonyms for this compound include 4-Phenyl-2-butanone, Methyl 2-phenylethyl ketone, and Methyl phenethyl ketone.[1][7]

Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a sweet, floral odor.[5][6][8] It is a volatile component found naturally in cocoa and certain flowers like coyote tobacco (Nicotiana attenuata).[1][5] The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O |

| Molar Mass | 148.205 g·mol⁻¹[1] |

| Density | 0.989 g/mL at 25 °C[1][5][8] |

| Melting Point | -13 °C[1][5] |

| Boiling Point | 235 °C[1][5][8] |

| Flash Point | 98 °C (209 °F)[5][9] |

| Refractive Index | n20/D 1.512[5][8] |

| Water Solubility | Practically insoluble[8][9] |

| Solubility in Organics | Miscible with chloroform, methanol, and other organic solvents[5][6] |

| Vapor Pressure | 0.0386 hPa at 20 °C[5] |

Synthesis and Experimental Protocols

The most common and well-documented method for synthesizing this compound is a two-step process. This involves an initial aldol condensation to form benzylideneacetone, followed by selective hydrogenation of the carbon-carbon double bond.[10]

Step 1: Synthesis of Benzylideneacetone via Claisen-Schmidt Condensation

This reaction involves the condensation of benzaldehyde with acetone in the presence of a base catalyst.[11][12]

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a mechanical stirrer, combine 420 g (4.0 moles) of freshly distilled benzaldehyde and 635 g (11.0 moles) of acetone.[13] A large excess of acetone is used to minimize the formation of the dibenzalacetone byproduct.[13] Add 400 mL of water to the mixture.[13]

-

Catalyst Addition: While stirring and cooling the mixture in a water bath, slowly add 100 mL of a 10% aqueous sodium hydroxide solution.[13] The rate of addition should be controlled to maintain the reaction temperature between 25-31 °C.[13] This addition typically takes 30 to 60 minutes.[13]

-

Reaction: Continue stirring the mixture at room temperature for approximately 2.5 hours.[13] A pale yellow precipitate of benzylideneacetone will form.[14]

-

Workup and Isolation: Neutralize the mixture by adding dilute hydrochloric acid until it is acidic to litmus paper.[13] Separate the two layers that form. The upper layer is the product. Extract the lower aqueous layer with benzene and combine the extract with the product layer.[13] Wash the combined organic solution with water.[13]

-

Purification: Remove the benzene by distillation. The crude benzylideneacetone can then be purified by recrystallization or distillation under reduced pressure.[13]

Step 2: Hydrogenation of Benzylideneacetone to this compound

This step involves the selective reduction of the alkene double bond in benzylideneacetone.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel suitable for hydrogenation, place 480 g of benzylideneacetone, 1100 mL of 95% ethanol, 48 g of Raney Ni catalyst, and a small amount of acetic acid.[5]

-

Hydrogenation: Stir the mixture and introduce hydrogen gas at atmospheric pressure.[5] Maintain the reaction temperature between 48-50 °C.[5] Continue the reaction until the theoretical amount of hydrogen has been absorbed, which typically takes 4-5 hours.[5]

-

Workup and Isolation: After the reaction is complete, filter the mixture to remove the Raney Ni catalyst.[5]

-

Purification: Evaporate the ethanol from the filtrate.[5] The resulting residue is then distilled under reduced pressure to yield pure this compound, which is collected at 123-125 °C at a pressure of 2.67 kPa.[5] This procedure can yield up to 95.7% of the final product.[5]

Applications in Research and Drug Development

This compound's unique chemical structure makes it a valuable compound for various applications in scientific research and pharmaceutical development.

-

Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of more complex molecules.[5][15][16] Notably, it is a precursor in the synthesis of the anticoagulant drug Warfarin.[7][17] The benzene ring and ketone group in its structure allow for various chemical modifications, such as the introduction of amino and hydroxyl groups, to create derivatives with specific biological activities.[15]

-

Bioactivity and Drug Discovery: Research has shown that this compound and its derivatives possess sedative properties.[5][18] A study on mice demonstrated that inhaled this compound reduces locomotor activity, suggesting its potential as a lead compound for developing new hypnotic and sedative agents.[18] Quantitative structure-activity relationship (QSAR) studies have been conducted to identify the key structural features responsible for this sedative effect.[18] Some derivatives have also shown inhibitory properties against both Gram-positive and Gram-negative bacteria, indicating potential for the development of new antibacterial drugs.[15]

-

Chemical Synthesis: In organic synthesis, this compound is used in reactions such as Michael additions, Wittig reactions, and aldol condensations to build more complex molecular architectures.[15] It is also used in the preparation of 4-oxocyclohexanecarbaldehyde derivatives.[8]

-

Other Applications: Beyond the pharmaceutical field, this compound is utilized as an attractant for melon flies (Bactrocera cucurbitae), making it useful in pest management.[1][5] Due to its pleasant aroma, it is also a common ingredient in perfumes and as an odorant in soaps.[1][5][8]

Visualized Synthesis Workflow

The following diagram illustrates the two-step synthesis pathway of this compound from benzaldehyde and acetone.

Caption: Two-step synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. This compound|lookchem [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. veeprho.com [veeprho.com]

- 8. This compound | 2550-26-7 [chemicalbook.com]

- 9. This compound [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. electroplating.alfa-chemistry.com [electroplating.alfa-chemistry.com]

- 12. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. studylib.net [studylib.net]

- 15. zhishangchem.com [zhishangchem.com]

- 16. nbinno.com [nbinno.com]

- 17. Benzylideneacetone - Wikipedia [en.wikipedia.org]

- 18. Sedative effects of inhaled this compound and structural features contributing to its activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of Benzylacetone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylacetone (4-phenylbutan-2-one) is a naturally occurring volatile organic compound found in a variety of plant species, contributing to their characteristic floral and fruity aromas. Beyond its olfactory properties, this compound and its derivatives are of significant interest in the pharmaceutical and fragrance industries due to their potential biological activities. This technical guide provides a comprehensive overview of the natural plant sources of this compound, its biosynthetic pathway, and the signaling networks that regulate its production. Detailed experimental protocols for the extraction and quantification of this compound from plant matrices are also presented, along with a compilation of available quantitative data to facilitate comparative analysis.

Natural Occurrence of this compound in the Plant Kingdom

This compound has been identified in a diverse range of plant species, where it is typically found as a component of the essential oil or floral scent. Its presence is particularly notable in flowers, where it plays a role in attracting pollinators. The following table summarizes the known plant sources of this compound.

| Plant Species | Family | Plant Part(s) | This compound Content (% of Volatile Oil/Extract) | Reference(s) |

| Aquilaria malaccensis | Thymelaeaceae | Infected wood (Agarwood) | 0.95% - 12.042% | [1][2] |

| Aquilaria sinensis | Thymelaeaceae | Infected wood (Agarwood) | Up to 19.51% | [1] |

| Nicotiana attenuata (Coyote Tobacco) | Solanaceae | Flowers | Major component of floral scent | [3] |

| Alpinia latilabris | Zingiberaceae | Not specified | Present | |

| Artemisia rutifolia | Asteraceae | Not specified | Present | |

| Artemisia xanthochroa | Asteraceae | Not specified | Present | |

| Eucalyptus delegatensis | Myrtaceae | Not specified | Present | |

| Rubus idaeus (Raspberry) & other Rubus spp. (Blackberry) | Rosaceae | Fruit | Precursor to raspberry ketone | |

| Theobroma cacao (Cocoa) | Malvaceae | Beans | Volatile component | |

| Rheum palmatum (Rhubarb) | Polygonaceae | Not specified | Precursor to phenylbutanoids | [4] |

Biosynthesis of this compound

The biosynthesis of this compound is initiated through the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The key steps are outlined below:

-

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of the amino acid L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .[5][6] This is a critical regulatory point in the phenylpropanoid pathway.

-

Cinnamic Acid to 4-Coumaroyl-CoA: Trans-cinnamic acid is then hydroxylated to form p-coumaric acid, which is subsequently activated to its coenzyme A (CoA) thioester, 4-coumaroyl-CoA.

-

Formation of Benzalacetone: The final step involves the condensation of one molecule of 4-coumaroyl-CoA with one molecule of malonyl-CoA. This reaction is catalyzed by benzalacetone synthase (BAS) , a type III polyketide synthase.[2][4] This enzyme facilitates a decarboxylative condensation to yield 4-hydroxybenzalacetone, which is then reduced to form this compound.

dot

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at multiple levels, from the transcriptional control of biosynthetic genes to the influence of phytohormones and environmental cues.

Transcriptional Regulation

The expression of genes encoding enzymes of the phenylpropanoid pathway is controlled by a complex network of transcription factors. Key families of transcription factors involved include:

-

MYB (myeloblastosis) transcription factors: These proteins are known to be major regulators of the phenylpropanoid pathway. Specific R2R3-MYB transcription factors can act as activators or repressors of genes such as PAL and CHS (chalcone synthase, a related enzyme).

-

bHLH (basic helix-loop-helix) transcription factors: These often form complexes with MYB proteins to co-regulate target genes.

-

WRKY transcription factors: This family of transcription factors is frequently involved in plant defense responses and can modulate the expression of phenylpropanoid biosynthetic genes.

Signaling Pathways

Phytohormones play a crucial role in mediating the plant's response to developmental and environmental signals, which in turn affects the production of secondary metabolites like this compound.

-

Jasmonate Signaling: Jasmonic acid (JA) and its derivatives are key signaling molecules in plant defense against herbivores and pathogens. The jasmonate signaling pathway is known to induce the expression of many genes in the phenylpropanoid pathway, leading to the production of volatile compounds, including this compound, which can act as indirect defenses by attracting natural enemies of herbivores.[6][7][8][9]

dot

Experimental Protocols

The extraction and quantification of this compound from plant tissues require specific methodologies to ensure accurate and reproducible results. The choice of method depends on the volatility of the compound and the nature of the plant matrix.

Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile compounds emitted from living plant tissues, such as flowers, without the need for solvent extraction.

Methodology:

-

Sample Preparation: A single flower or a specific weight of plant tissue is placed in a sealed headspace vial.

-

Extraction: An SPME fiber (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB) is exposed to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C) to adsorb the volatile compounds.

-

Desorption and Analysis: The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation.

-

Detection and Quantification: The separated compounds are detected by a mass spectrometer. Identification is achieved by comparing the mass spectra with reference libraries (e.g., NIST). Quantification can be performed using an internal or external standard method.

dot

Solvent Extraction with GC-MS or High-Performance Liquid Chromatography (HPLC)

This method is suitable for extracting this compound from various plant tissues, including those where the compound is not readily volatilized.

Methodology:

-

Sample Preparation: Fresh or dried plant material is ground to a fine powder.

-

Extraction: The powdered material is extracted with a suitable organic solvent (e.g., methanol, ethanol, dichloromethane, or hexane) using methods such as maceration, sonication, or Soxhlet extraction.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to obtain a concentrated crude extract.

-

Purification (Optional): The crude extract may be further purified using techniques like column chromatography or solid-phase extraction (SPE) to remove interfering compounds.

-

Analysis:

-

GC-MS: The extract is reconstituted in a suitable solvent and injected into the GC-MS system. The operating conditions (e.g., temperature program, carrier gas flow rate) are optimized for the separation of this compound.

-

HPLC: The extract is analyzed by HPLC using a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile and water). Detection is typically performed with a UV detector at a wavelength where this compound exhibits maximum absorbance.

-

-

Quantification: Quantification is performed by constructing a calibration curve using a certified standard of this compound.

Conclusion

This compound is a valuable natural product with a widespread distribution in the plant kingdom. Understanding its natural sources, biosynthesis, and regulation is crucial for its potential applications in the pharmaceutical, food, and fragrance industries. The methodologies outlined in this guide provide a framework for the accurate identification and quantification of this compound in various plant matrices, facilitating further research and development in this area. The continued exploration of plant biodiversity is likely to reveal additional natural sources of this important compound.

References

- 1. Unraveling the regulation of floral fragrance biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Manipulation of Jasmonate Signaling by Plant Viruses and Their Insect Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SnapShot: Abscisic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. purdue.edu [purdue.edu]

- 13. Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of Benzylacetone: Melting and Boiling Points

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of benzylacetone, with a specific focus on its melting and boiling points. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.

Core Physical Properties of this compound

This compound, systematically known as 4-phenyl-2-butanone, is a colorless to pale yellow liquid with a characteristic sweet, floral odor. It is a key aromatic compound found in various natural sources and is widely used in the fragrance industry and as an intermediate in organic synthesis. An accurate understanding of its physical properties is crucial for its application and manipulation in a laboratory and industrial setting.

Quantitative Data Summary

The melting and boiling points of this compound have been determined and reported across various chemical literature and databases. The following table summarizes these key physical constants.

| Physical Property | Value | Conditions |

| Melting Point | -13 °C | Standard Pressure |

| Boiling Point | 233.5 - 237 °C | 760 mmHg |

| 115 °C | 1.73 kPa |

Experimental Protocols for Determination of Physical Properties

The following sections detail the standard experimental methodologies for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For this compound, which is a liquid at room temperature, this determination would involve cooling the substance to its solid state first. A common and accurate method for determining the melting point is through the use of a melting point apparatus, such as a Mel-Temp or a Thiele tube.

Protocol using a Mel-Temp Apparatus:

-

Sample Preparation: A small amount of this compound is first frozen. A few crystals of the frozen solid are then placed into a capillary tube, which is sealed at one end. The tube is gently tapped to pack the sample at the bottom.

-

Apparatus Setup: The capillary tube is inserted into the heating block of the Mel-Temp apparatus, alongside a calibrated thermometer.

-

Heating and Observation: The sample is heated rapidly at first to approach the expected melting point. The heating rate is then reduced to approximately 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. A standard laboratory technique for determining the boiling point of a small quantity of liquid is the capillary method.

Protocol for Capillary Method:

-

Sample Preparation: A few milliliters of liquid this compound are placed in a small test tube or a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., an oil bath or a Thiele tube).

-

Heating and Observation: The heating bath is gently and uniformly heated. As the temperature rises, air trapped in the capillary tube will be expelled. When the boiling point is reached, a continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Data Recording: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1][2][3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the boiling point of an organic liquid using the capillary method.

Caption: Workflow for Boiling Point Determination.

References

An In-depth Technical Guide to the Spectroscopic Data of Benzylacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzylacetone (4-phenylbutan-2-one), a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization.

Spectroscopic Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.11 - 7.32 | Multiplet | 5H | - | Aromatic protons (C₆H₅) |

| 2.88 | Triplet | 2H | 7.7 | Methylene protons (-CH₂-) adjacent to the phenyl group |

| 2.75 | Triplet | 2H | 7.7 | Methylene protons (-CH₂-) adjacent to the carbonyl group |

| 2.11 | Singlet | 3H | - | Methyl protons (-CH₃) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 208.2 | Carbonyl carbon (C=O) |

| 141.2 | Quaternary aromatic carbon (C-ipso) |

| 128.5 | Aromatic carbons (C-ortho, C-meta) |

| 126.1 | Aromatic carbon (C-para) |

| 45.2 | Methylene carbon (-CH₂-) adjacent to the carbonyl group |

| 29.9 | Methylene carbon (-CH₂-) adjacent to the phenyl group |

| 29.8 | Methyl carbon (-CH₃) |

Solvent: CDCl₃

Table 3: Mass Spectrometry Data (Electron Ionization - EI) of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 148 | 56.16 | [M]⁺ (Molecular Ion) |

| 105 | 67.47 | [C₇H₅O]⁺ |

| 91 | 55.57 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 21.32 | [C₆H₅]⁺ |

| 43 | 99.99 | [CH₃CO]⁺ (Base Peak) |

Table 4: Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3020 - 3080 | C-H stretch | Aromatic |

| 2850 - 2960 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1715 | C=O stretch | Ketone |

| 1605, 1495, 1450 | C=C stretch | Aromatic Ring |

| 1410, 1360 | C-H bend | Aliphatic (CH₂, CH₃) |

| 745, 700 | C-H out-of-plane bend | Monosubstituted benzene |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-1024 scans are typically required for good signal-to-noise ratio.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: The Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

2.2 Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: A single drop of neat this compound is placed directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded first.

-

The sample spectrum is then recorded.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

-

Data Processing: The total ion chromatogram (TIC) is used to identify the retention time of this compound. The mass spectrum corresponding to this peak is then extracted and analyzed for its fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical workflow of spectroscopic analysis for structural elucidation.

Caption: Workflow for the structural elucidation of this compound.

Caption: A typical experimental workflow for spectroscopic analysis.

An In-depth Technical Guide to the Solubility of Benzylacetone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzylacetone (4-phenylbutan-2-one), a key aromatic ketone utilized in fragrances, flavorings, and as an intermediate in pharmaceutical synthesis. Understanding its solubility in various organic solvents is critical for its application in chemical reactions, purification processes, and formulation development. This document presents qualitative and the limited available quantitative solubility data, a detailed experimental protocol for solubility determination, and a visualization of a common synthesis workflow.

Core Concepts in Solubility

The solubility of a substance is a measure of its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept governing solubility. This compound, with its phenyl group and a ketone functional group, exhibits moderate polarity. Consequently, it is generally soluble in a wide range of organic solvents and has very limited solubility in water.

Quantitative and Qualitative Solubility Data

| Solvent Classification | Solvent Name | Chemical Formula | Qualitative Solubility | Quantitative Solubility (at 25°C) |

| Alcohols | Ethanol | C₂H₅OH | Soluble[1][2][3] | Data not available |

| Methanol | CH₃OH | Soluble[2][3][4][5] | Data not available | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble[1] | Data not available |

| Ketones | Acetone | (CH₃)₂CO | Very Soluble[1] | Data not available |

| Halogenated Solvents | Chloroform | CHCl₃ | Soluble[1][2][3][4] | Data not available |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Soluble[6] | Data not available |

| Aqueous | Water | H₂O | Practically Insoluble/Slight[5] | 0.1625 g/100 mL[7], 1625 mg/L[8] |

| Oils | Various | N/A | Soluble[2][3] | Data not available |

Note: The term "soluble" indicates that this compound readily dissolves in the solvent, while "miscible" suggests that it can be mixed in all proportions without separation. "Practically insoluble" indicates very low solubility.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9][10][11][12] This protocol provides a generalized procedure that can be adapted for determining the solubility of this compound in various organic solvents.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Glass vials or flasks with airtight screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE with a pore size of 0.22 µm)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or High-Performance Liquid Chromatography with a UV detector (HPLC-UV))

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[11]

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker.

-

Allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vial at a moderate speed.[9][11]

-

Carefully withdraw the supernatant (the clear, saturated solution) using a syringe and filter it through a syringe filter into a clean, dry vial.[9][11] This step removes any remaining microscopic solid particles.

-

-

Quantification of this compound:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC-UV).

-

For UV-Vis Spectroscopy: Prepare a calibration curve by measuring the absorbance of a series of standard solutions of this compound of known concentrations at its maximum wavelength (λmax).

-

For HPLC-UV: Develop a suitable HPLC method and generate a calibration curve by injecting standard solutions of known concentrations.

-

-

Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Synthesis of this compound: A Representative Experimental Workflow

This compound is commonly synthesized via the Claisen-Schmidt condensation of benzaldehyde and acetone to form benzylideneacetone, followed by selective hydrogenation. The following diagram illustrates the logical workflow of this synthesis.

Caption: A logical workflow for the synthesis of this compound from benzaldehyde and acetone.

References

- 1. This compound, 99% | Fisher Scientific [fishersci.ca]

- 2. This compound CAS#: 2550-26-7 [m.chemicalbook.com]

- 3. This compound | 2550-26-7 [chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. Preparation of Dibenzal Acetone: Step-by-Step Guide [vedantu.com]

- 9. enamine.net [enamine.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. benchchem.com [benchchem.com]

- 12. bioassaysys.com [bioassaysys.com]

The Synthesis of Benzylacetone: A Journey Through Time and Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylacetone, systematically known as 4-phenylbutan-2-one, is a significant organic compound with a characteristic sweet, floral odor. It is found naturally in a variety of plants and is a key attractant for certain insects. Beyond its olfactory properties, this compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the discovery and historical evolution of this compound synthesis, detailing the core methodologies from their inception to modern advancements. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Historical Perspective: The Dawn of Aromatic Ketone Synthesis

The story of this compound's synthesis is intrinsically linked to the development of fundamental organic reactions in the late 19th century. The pioneering work of chemists in this era laid the groundwork for the controlled construction of complex organic molecules.

The most historically significant and widely employed method for synthesizing the precursor to this compound, benzylideneacetone, is the Claisen-Schmidt condensation . This reaction, a type of crossed aldol condensation, was independently described by German chemists Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881.[1] Their work demonstrated the base-catalyzed reaction between an aromatic aldehyde (lacking α-hydrogens) and an aliphatic ketone or aldehyde.[1] The initial product is a β-hydroxy ketone which readily dehydrates to form an α,β-unsaturated ketone. In the case of this compound's precursor, benzaldehyde reacts with acetone.

Another cornerstone of aromatic chemistry, the Friedel-Crafts acylation , developed in 1877 by Charles Friedel and James Crafts , provided a general method for the synthesis of aromatic ketones. This reaction involves the electrophilic acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. While not the most common route to this compound, it represents a classical and viable synthetic strategy.

The subsequent conversion of benzylideneacetone to this compound is achieved through selective hydrogenation , a process that gained prominence in the early 20th century with the development of various catalytic systems.

This guide will delve into the technical details of these foundational methods and explore their evolution into the more refined and diverse synthetic strategies available today.

Core Synthetic Methodologies

The synthesis of this compound can be broadly categorized into three primary approaches, each with its own set of advantages and historical significance.

Claisen-Schmidt Condensation followed by Hydrogenation

This two-step process is the most traditional and widely practiced route for the synthesis of this compound.[2]

Step 1: Claisen-Schmidt Condensation to form Benzylideneacetone

The base-catalyzed condensation of benzaldehyde and acetone yields benzylideneacetone.[3] The reaction proceeds via the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration of the aldol addition product leads to the formation of the conjugated system of benzylideneacetone.[4]

References

An In-depth Technical Guide to Benzylacetone Derivatives and Analogues for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylacetone, a fragrant organic compound found in nature, and its derivatives represent a class of molecules with significant therapeutic potential.[1] These compounds, belonging to the broader group of chalcones, have garnered substantial interest in the scientific community due to their diverse pharmacological activities.[2] First synthesized in the late 19th century, the core structure of benzylideneacetone, an α,β-unsaturated ketone, is readily accessible through the versatile Claisen-Schmidt condensation reaction, allowing for extensive structural modifications.[2] This adaptability has paved the way for the development of a wide array of analogues with enhanced biological profiles.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative biological data, and visual representations of key cellular signaling pathways modulated by these compounds. The information presented herein aims to facilitate further research and development of this compound-based therapeutics.

Synthesis of this compound Derivatives and Analogues

The primary method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation , a base-catalyzed aldol condensation between a substituted benzaldehyde and a ketone, typically acetone or one of its derivatives.[2] This reaction is highly versatile, allowing for the introduction of a wide range of substituents on the aromatic ring and the ketone backbone, thus enabling the generation of large libraries of analogues for structure-activity relationship (SAR) studies.[2]

General Experimental Protocol: Claisen-Schmidt Condensation

The following is a representative protocol for the synthesis of a this compound derivative. Specific quantities and reaction conditions may be optimized for different substrate combinations.

Materials:

-

Substituted benzaldehyde (1.0 eq)

-

Acetone (or substituted ketone) (1.0 - 2.0 eq)

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol or other appropriate solvent

-

Water

-

Hydrochloric acid (HCl) for neutralization

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted benzaldehyde in ethanol.

-

Addition of Ketone: Add acetone (or the substituted ketone) to the solution and stir until a homogeneous mixture is obtained.

-

Base-catalyzed Condensation: Slowly add an aqueous solution of sodium hydroxide to the flask while maintaining the temperature with an ice bath. The reaction is typically stirred at room temperature for a specified period, often monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with dilute hydrochloric acid. The crude product may precipitate out of the solution and can be collected by vacuum filtration. If the product is soluble, perform an extraction with an organic solvent.

-

Purification: The crude product is then purified, most commonly by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized derivatives are confirmed using various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

Alternative Synthetic Methodologies

While the Claisen-Schmidt condensation is the most common method, other synthetic strategies have been developed to improve yields, reduce reaction times, and employ greener reaction conditions. These include:

-

Microwave-assisted Synthesis: This technique can significantly accelerate the reaction rate and improve yields.

-

Enzymatic Synthesis: Utilizing enzymes as catalysts offers a more environmentally friendly approach with high selectivity.

Biological Activities of this compound Derivatives

This compound derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. The primary activities investigated include anticancer, anti-inflammatory, and antioxidant effects.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound analogues. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines. The α,β-unsaturated ketone moiety is believed to be a key structural feature responsible for this activity, likely through Michael addition reactions with nucleophilic residues in cellular macromolecules.[2]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dibenzylideneacetone (DBA) | Mucoepidermoid carcinoma cells | Varies | [3] |

| A3K2A3 (a DBA derivative) | HeLa (cervical cancer) | Varies | [4] |

| A3K2A3 (a DBA derivative) | SiHa (cervical cancer) | Varies | [4] |

| Bis(2-hydroxybenzylidene)acetone | L1210 (murine leukemia) | Varies | [5] |

Table 1: Representative anticancer activities of this compound derivatives.

Anti-inflammatory Activity

Several this compound derivatives have shown potent anti-inflammatory effects. Their mechanism of action in this context is often linked to the inhibition of key inflammatory mediators and signaling pathways.

Quantitative data on the anti-inflammatory activity of a broader range of this compound derivatives is an active area of research.

Antioxidant Activity

The antioxidant properties of this compound derivatives are attributed to their ability to scavenge free radicals and modulate oxidative stress-related pathways.

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| Veratralacetone | Hydroxyl radical scavenging | Varies | |

| Dicinnamalacetone | Hydroxyl radical scavenging | Varies | |

| Diveratralacetone | Hydroxyl radical scavenging | Varies | |

| Anisalacetone | Hydroxyl radical scavenging | Varies |

Table 2: Antioxidant activity of selected this compound derivatives.

Mechanism of Action and Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways that are often dysregulated in disease states.

Induction of Apoptosis

A primary mechanism of the anticancer activity of these compounds is the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the modulation of several key signaling pathways.

Some this compound derivatives, such as the dibenzylideneacetone analogue A3K2A3, have been shown to induce apoptosis in cervical cancer cells through the generation of reactive oxygen species (ROS).[4] This leads to mitochondrial damage, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in cell death.[4]

Caption: ROS-mediated apoptotic pathway induced by a this compound derivative.

Dibenzylideneacetone (DBA) has been reported to induce apoptosis in mucoepidermoid carcinoma cells by inhibiting the transcription factor Specificity protein 1 (Sp1).[3] This inhibition leads to the upregulation of the pro-apoptotic protein Bax, triggering the apoptotic cascade.[3]

Caption: DBA-induced apoptosis via the Sp1/Bax pathway.

Modulation of Key Signaling Pathways in Cancer and Inflammation

This compound derivatives have been shown to modulate several critical signaling pathways that are central to the development and progression of cancer and inflammatory diseases.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers and inflammatory conditions. Some this compound analogues have been shown to inhibit the NF-κB signaling pathway, thereby exerting their anti-inflammatory and anticancer effects.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in many human cancers. This compound analogues have been identified as inhibitors of the STAT3 signaling pathway.

Caption: Inhibition of the STAT3 signaling pathway by this compound derivatives.

The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. This compound derivatives can modulate the MAPK signaling cascade, contributing to their anticancer effects.

References

- 1. Inhibitors of beta-Catenin Signaling [chemdiv.com]

- 2. benchchem.com [benchchem.com]

- 3. Inhibition of specificity protein 1 by dibenzylideneacetone, a curcumin analogue, induces apoptosis in mucoepidermoid carcinomas and tumor xenografts through Bim and truncated Bid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dibenzylideneacetone Induces Apoptosis in Cervical Cancer Cells through Ros-Mediated Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bis(2-hydroxybenzylidene)acetone, a potent inducer of the phase 2 response, causes apoptosis in mouse leukemia cells through a p53-independent, caspase-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of benzylacetone and its derivatives

An In-Depth Technical Guide to the Biological Activity of Benzylacetone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of this compound and its derivatives, focusing on their therapeutic potential. It covers key areas of research, including anticancer, antimicrobial, sedative, and enzyme inhibitory effects. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to serve as a valuable resource for the scientific community.

Introduction

This compound, a fragrant organic compound found in sources like heated agarwood, and its structurally related derivatives, have garnered significant attention in medicinal chemistry.[1] These compounds, often synthesized via the Claisen-Schmidt condensation, possess a reactive α,β-unsaturated ketone moiety that is believed to be crucial for their diverse biological activities.[2] This guide explores the multifaceted pharmacological profile of these molecules, offering insights into their mechanisms of action and potential for drug development.

Synthesis of this compound Derivatives

The primary method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone.[2] This versatile reaction allows for extensive structural modifications, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies.

General Synthetic Workflow

The synthesis, purification, and characterization of benzylideneacetone derivatives follow a standardized laboratory workflow, illustrated in the diagram below.

Caption: General workflow for the synthesis and characterization of benzylideneacetone derivatives.

Experimental Protocol: Synthesis of Dibenzylideneacetone

This protocol provides a representative procedure for the synthesis of dibenzylideneacetone from benzaldehyde and acetone.[1]

Materials:

-

Benzaldehyde

-

Acetone

-

95% Ethanol

-

10% Sodium Hydroxide (NaOH) solution

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

In a suitable reaction vessel, dissolve benzaldehyde and acetone in 95% ethanol.

-

Slowly add 10% NaOH solution to the mixture while stirring.

-

Continue stirring at room temperature for 20-30 minutes. A precipitate will form.

-

Cool the reaction mixture in an ice bath for 10-15 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold water.

-

Recrystallize the product from a minimal amount of hot ethanol.

-

Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and allow them to air dry.

-

Determine the yield and characterize the product using methods such as Thin Layer Chromatography (TLC), melting point analysis, and spectroscopy (NMR, IR).

Anticancer Activity

Benzylideneacetone and its derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[2] Their anticancer effects are often attributed to the induction of apoptosis (programmed cell death) through various signaling pathways.

Quantitative Data: Cytotoxicity of Benzylideneacetone Derivatives

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values for representative benzylideneacetone derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Dibenzylideneacetone (DBA) derivative (A3K2A3) | SiHa (Cervical Cancer) | 2.5 | [3] |

| Dibenzylideneacetone (DBA) derivative (A3K2A3) | HeLa (Cervical Cancer) | 5.0 | [3] |

| N'-E-benzylidene benzohydrazide | UM-UC-3 (Bladder Cancer) | 482 | [4] |

| N'-E-benzylidene benzohydrazide | MDA-MB-231 (Breast Cancer) | 1334 | [4] |

Signaling Pathways in Anticancer Activity

The anticancer activity of benzylideneacetone derivatives often involves the modulation of key signaling pathways that control cell proliferation and survival.

Some derivatives induce apoptosis through the generation of Reactive Oxygen Species (ROS), leading to mitochondrial damage.

Caption: ROS-mediated apoptotic pathway induced by benzylideneacetone derivatives.

Dibenzylideneacetone (DBA) has been shown to induce apoptosis by downregulating the transcription factor Sp1, which in turn upregulates the pro-apoptotic protein Bax.

Caption: DBA-induced apoptosis via the Sp1/Bax signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[2]

Materials:

-

96-well plates

-

Cancer cell lines

-

Cell culture medium

-

Benzylideneacetone derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the benzylideneacetone derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Activity

Benzylideneacetone and its derivatives have shown activity against various pathogenic microorganisms.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (mg/mL) | Reference |

| Benzyl bromide derivative (1a) | Staphylococcus aureus | 1 | [5] |

| Benzyl bromide derivative (1a) | Escherichia coli | 2 | [5] |

| Benzyl bromide derivative (1c) | Streptococcus pyogenes | 0.5 | [5] |

| Benzyl bromide derivative (1a) | Candida albicans | 0.25 | [5] |

Experimental Protocol: Disk Diffusion Assay

The disk diffusion method is a common technique to screen for antimicrobial activity.

Materials:

-

Petri dishes with Mueller-Hinton agar

-

Bacterial or fungal cultures

-

Sterile paper disks

-

Benzylideneacetone derivatives (test compounds)

-

Positive and negative controls

-

Incubator

Procedure:

-

Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly swab it onto the surface of the Mueller-Hinton agar plate.

-

Disk Application: Impregnate sterile paper disks with a known concentration of the test compound. Place the disks on the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Sedative Activity

Inhaled this compound has been shown to have a sedative effect by reducing locomotor activity in mice.[6][7] The sedative properties of this compound derivatives are influenced by the functional groups on the carbon chain and substituents on the benzene ring.[6][7]

Quantitative Structure-Activity Relationship (QSAR)

A QSAR study on 17 this compound derivatives revealed that the lipophilicity (Log P) of the compounds significantly affects their sedative activity.[6]

| Compound | Sedative Effect (Locomotor Activity Reduction) | Log P | Reference |

| This compound (1) | Significant decrease | 1.96 | [6] |

| 4-Phenyl-2-butanol (5) | No sedative effect | 2.48 | [6] |

| 4-(4-Methoxyphenyl)-2-butanone (14) | Sedative activity | 2.00 | [6] |

Enzyme Inhibition

This compound and its derivatives have been identified as inhibitors of various enzymes, including tyrosinase.

Tyrosinase Inhibition

This compound exhibits inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin synthesis.[8]

| Compound | Enzyme Activity | IC50 (mM) | Reference |

| This compound | Monophenolase | 2.8 | [8] |

| This compound | Diphenolase | 0.6 | [8] |

Experimental Protocol: Tyrosinase Inhibition Assay

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

Benzylideneacetone derivatives (test compounds)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, L-DOPA, and different concentrations of the test compound in a 96-well plate.

-

Initiate the reaction by adding mushroom tyrosinase to the mixture.

-

Incubate the plate at a controlled temperature (e.g., 30°C).

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

-

Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Conclusion

This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their ease of synthesis and potential for structural modification make them attractive scaffolds for the development of new therapeutic agents. The data and protocols presented in this guide provide a solid foundation for further research into the pharmacological potential of these versatile molecules. Further investigations, including in vivo studies and detailed mechanistic elucidations, are warranted to fully realize their therapeutic promise.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Dibenzylideneacetone Induces Apoptosis in Cervical Cancer Cells through Ros-Mediated Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsra.net [ijsra.net]

- 5. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sedative Effects of Inhaled this compound and Structural Features Contributing to Its Activity [jstage.jst.go.jp]

- 7. Sedative effects of inhaled this compound and structural features contributing to its activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Benzylacetone as a volatile organic compound in flora

An In-depth Technical Guide to Benzylacetone as a Volatile Organic Compound in Flora

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically known as 4-phenylbutan-2-one, is an aromatic ketone that exists as a colorless to pale yellow liquid.[1] It is characterized by a sweet, floral, and balsamic aroma with fruity undertones.[1][2][3] This volatile organic compound (VOC) is a significant component of the floral scent of many plant species and is considered one of the most abundant attractant compounds in flowers like the Coyote Tobacco (Nicotiana attenuata).[1][4][5] Beyond its role in flora, this compound is also found naturally as a volatile component in cocoa and raspberries.[6]

In the context of plant biology, this compound serves critical ecological functions. It acts as a synomone, a chemical signal beneficial to both the emitter (the plant) and the receiver, primarily by attracting nocturnal pollinators such as moths.[7][8] However, its chemical signals can also be intercepted by herbivores, in which case it functions as a kairomone.[7] The emission of this compound is often tightly regulated, with distinct diurnal patterns observed in species like N. attenuata, where emissions increase dramatically after dark to coincide with pollinator activity.[7][8] This guide provides a comprehensive overview of the biosynthesis, ecological roles, and analytical methodologies related to this compound in flora, aimed at professionals in research and drug development.

Biosynthesis of this compound

The biosynthesis of this compound is a specialized branch of the phenylpropanoid pathway, which is responsible for a wide array of plant secondary metabolites. The formation of the characteristic C6-C4 skeleton of phenylbutanoids like this compound involves a novel plant-specific polyketide synthase.

Biosynthetic Pathway

The synthesis begins with the amino acid phenylalanine, a product of the shikimate pathway. The core pathway proceeds as follows:

-

Phenylalanine to Cinnamic Acid: Phenylalanine is converted to cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL).

-

Cinnamic Acid to 4-Coumaroyl-CoA: Cinnamic acid is then hydroxylated to form 4-coumaric acid, which is subsequently activated to its coenzyme A thioester, 4-coumaroyl-CoA, by the enzyme 4-Coumarate-CoA Ligase (4CL).

-

Condensation to Benzalacetone: The key step involves the enzyme Benzalacetone Synthase (BAS) , a polyketide synthase. BAS catalyzes a single decarboxylative condensation of one molecule of 4-coumaroyl-CoA with one molecule of malonyl-CoA to yield benzalacetone.[9] In some species, like raspberry, the immediate product is p-hydroxybenzalacetone, which is then reduced to form the final aroma compound.[10]

Recent studies using single-cell RNA sequencing in Nicotiana attenuata have identified key genes involved in this pathway, including NaPAL4, Na4CL1, NaPKS2 (a benzalacetone synthase), and NaAER1, confirming that biosynthesis occurs predominantly in the epidermal cells of the corolla.[11]

Emission Patterns and Ecological Functions

The release of this compound from flora is a highly regulated process, often synchronized with the activity of interacting organisms. Its primary ecological role is in mediating plant-insect interactions.[12][13]

Emission Dynamics

In night-blooming plants like Nicotiana attenuata, this compound emission is barely detectable during the day but increases by as much as 50-fold in the evening, becoming the dominant compound in the floral headspace.[7] This nocturnal emission pattern is strategically timed to attract night-active hawk moths (Manduca species) for pollination.[8] Studies have shown that silencing this compound emission in these flowers dramatically reduces pollinator visits and subsequent capsule production.[8]

Several factors can influence the rate of emission:

-

Flower Position: The first flowers on a branch tend to have lower emission rates than those produced later.[7]

-

Pollination: Emission rates often decrease after a flower has been successfully pollinated.[7]

-

Abiotic Stress: Environmental stressors such as drought can alter the volatile profile, often decreasing the emission of pollinator-attracting benzenoids like this compound.[14]

Ecological Roles: A Double-Edged Sword

As a semiochemical, this compound can elicit different responses from different organisms:

-

Synomone (Mutualism): The sweet, floral scent acts as a powerful attractant for pollinators.[7][15] It signals a nectar reward, guiding insects to the flower and facilitating cross-pollination.[8] It is considered a key bee-attracting chemical in many flowers.[2]

-

Kairomone (Eavesdropping): The same scent that attracts pollinators can also be detected by herbivores, which use it as a cue to locate host plants.[7] Experiments with N. attenuata showed that plants with artificially enhanced this compound emissions were browsed more frequently, leading to reduced seed production.[7]

-

Plant Defense: While the compound itself attracts some herbivores, its precursors and related compounds may play a role in defense. For instance, p-hydroxybenzalacetone, an intermediate in the biosynthesis pathway, has been shown to inhibit the growth of phytopathogenic fungi.[10] This aligns with the broader function of plant secondary metabolites in defending against pathogens and herbivores.[16][17]

Quantitative Data on this compound Emission

Quantitative analysis of volatile emissions is crucial for understanding their ecological impact. The following table summarizes emission data from studies on Nicotiana attenuata.

| Plant Species | Flower Position/Condition | Emission Rate (µg / flower / night) | Reference |

| Nicotiana attenuata | Position 1 (first flower on branch) | ~5.2 | [7] |

| Nicotiana attenuata | Position 4 (later flower on branch) | ~7.3 | [7] |

| Nicotiana attenuata | Night-opening flowers (peak emission) | Varies, can be > 50x day levels | [7][8] |

| Nicotiana attenuata | Morning-opening flowers | Strongly reduced / absent at opening | [8] |

Table 1: Nightly this compound Emission Rates from Individual Flowers of Nicotiana attenuata.

Experimental Protocols for Analysis

The study of floral VOCs like this compound requires precise methodologies for collection and analysis to avoid contamination and accurately quantify the compounds.

Volatile Collection: Dynamic Headspace Adsorption

This non-destructive method is widely used to sample volatiles from living plants in situ.[18][19][20]

Objective: To trap airborne VOCs emitted from a flower in a controlled manner for subsequent analysis.

Materials:

-

Oven bags (polyacetate, baked to remove contaminants)[19][21]

-

Portable air pump and vacuum pump

-

Adsorbent cartridges/tubes (e.g., glass tubes packed with Tenax® GR or other porous polymers)[19]

-

Teflon or glass tubing

-

Charcoal filter for purifying incoming air

-

Flowmeter

Protocol:

-

Preparation: Bake oven bags (e.g., at 175°C for 60 minutes) to remove residual plastic compounds and other contaminants.[21] Thermally condition adsorbent tubes under a stream of nitrogen to clean them before use.[20]

-

Enclosure: Carefully enclose the intact inflorescence or flower with the prepared oven bag.[19] Seal the bag around the stem using a zip tie or twist tie to create a closed headspace.

-

Air Circulation: Connect the bag to the pump system. A charcoal filter is attached to the air inlet to ensure that the air being pushed into the bag is clean.

-

Volatile Trapping: A vacuum pump pulls air out of the bag through the adsorbent tube at a controlled flow rate (e.g., 100-500 mL/min).[19][20] As the air passes through the tube, the volatile compounds adsorb onto the polymer matrix.

-

Sampling Duration: Collection time can range from 10 minutes to several hours, depending on the emission rate and the sensitivity of the analytical equipment.[18][20][22] A typical duration for floral scents is 60 minutes.[19]

-

Sample Recovery: After collection, the adsorbent tube is removed and sealed. The trapped compounds are then eluted with a solvent (e.g., 100 µL of cyclohexane) for GC-MS analysis or thermally desorbed directly into the GC inlet.[19]

-

Control Sample: A control sample is collected simultaneously from an empty bag under the same conditions to identify and subtract ambient contaminants.[20]

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating, identifying, and quantifying individual components within a complex volatile mixture.[23][24]

Objective: To identify and quantify this compound in the collected volatile sample.

Methodology:

-

Injection: The solvent extract containing the volatiles (or the thermally desorbed sample) is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column (e.g., Restek RXI-5 MS).[19] The column's inner surface is coated with a stationary phase. Compounds separate based on their volatility and affinity for the stationary phase.

-

Temperature Program: The oven temperature is programmed to increase gradually (e.g., starting at 35°C, then ramping up to 270°C).[19] This allows for the sequential elution of compounds from the column, from most to least volatile.

-